N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
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Overview
Description
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide typically involves the reaction of 4-methylbenzoyl chloride with piperazine to form an intermediate, which is then reacted with N’-propan-2-yloxamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide: Known for its biological activity and potential therapeutic applications.
Uniqueness
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
443325-65-3 |
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Molecular Formula |
C19H28N4O3 |
Molecular Weight |
360.5g/mol |
IUPAC Name |
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C19H28N4O3/c1-14(2)21-18(25)17(24)20-8-9-22-10-12-23(13-11-22)19(26)16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
RGGQTBPWAKFRMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC(C)C |
Origin of Product |
United States |
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